molecular formula C28H38Br2N2O9 B13851541 (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate

Cat. No.: B13851541
M. Wt: 706.4 g/mol
InChI Key: LRXZQNPISOVATM-TUKZGULFSA-N
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Description

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate is a compound that combines the properties of tert-butyloxycarbonyl (Boc) protection with Ambroxol and L-lactamide diacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate typically involves the protection of the amino group of Ambroxol with the tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected Ambroxol is then reacted with L-lactamide diacetate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process would involve careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine form of Ambroxol.

Scientific Research Applications

(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Diacetate involves the release of the active Ambroxol molecule upon deprotection of the Boc group. Ambroxol acts on the respiratory tract by enhancing mucus clearance and exerting anti-inflammatory effects. The molecular targets include ion channels and enzymes involved in mucus production and inflammation .

Properties

Molecular Formula

C28H38Br2N2O9

Molecular Weight

706.4 g/mol

IUPAC Name

[4-[[2-[[(2S)-2-acetyloxypropanoyl]amino]-3,5-dibromophenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] (2S)-2-acetyloxypropanoate

InChI

InChI=1S/C28H38Br2N2O9/c1-15(38-17(3)33)25(35)31-24-19(12-20(29)13-23(24)30)14-32(27(37)41-28(5,6)7)21-8-10-22(11-9-21)40-26(36)16(2)39-18(4)34/h12-13,15-16,21-22H,8-11,14H2,1-7H3,(H,31,35)/t15-,16-,21?,22?/m0/s1

InChI Key

LRXZQNPISOVATM-TUKZGULFSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)[C@H](C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)OC(=O)C(C)OC(=O)C)C(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

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